3-[(2-Methylcyclopropyl)formamido]propanoic acid
Description
3-[(2-Methylcyclopropyl)formamido]propanoic acid is a propanoic acid derivative characterized by a formamido group (-NHCOR) at the β-position (C3) of the propanoic acid backbone. The formamido substituent is further modified with a 2-methylcyclopropyl moiety, introducing conformational strain and lipophilicity.
Properties
IUPAC Name |
3-[(2-methylcyclopropanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5-4-6(5)8(12)9-3-2-7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSMQMPYSITRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of 3-Aminopropanoic Acid with 2-Methylcyclopropanecarboxylic Acid
A direct amidation strategy involves coupling 3-aminopropanoic acid with 2-methylcyclopropanecarboxylic acid. This method typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid moiety.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: 0–25°C
- Reaction Time: 12–24 hours
- Yield: 60–75% (reported for analogous compounds)
Mechanistic Insights:
The carbodiimide activates the carboxylic acid to form an active ester intermediate, which reacts with the primary amine of 3-aminopropanoic acid to yield the target amide. Side products, such as N-acylurea, are minimized by using NHS.
Cyclopropanation of Allyl Derivatives Followed by Amidation
An alternative approach involves synthesizing the 2-methylcyclopropyl group prior to amidation. For example, allyl glycine can undergo cyclopropanation using Simmons-Smith reagent (CH₂I₂/Zn-Cu) to form 2-methylcyclopropylglycine, which is subsequently amidated.
Key Steps:
- Cyclopropanation:
Allyl glycine + CH₂I₂/Zn-Cu → 2-Methylcyclopropylglycine
Yield: 50–65% (based on analogous cyclopropanations) - Amidation:
2-Methylcyclopropylglycine + Formic acid → 3-[(2-Methylcyclopropyl)formamido]propanoic acid
Catalyst: H₂SO₄ or PPTS (pyridinium p-toluenesulfonate)
Yield: 70–85%
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Non-polar solvents (e.g., toluene) improve reaction efficiency in cyclopropanation by stabilizing reactive intermediates. For amidation, DMF enhances solubility but requires careful removal due to toxicity. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate coupling reactions by 30–40%.
Temperature Control
Maintaining subambient temperatures (0–5°C) during carbodiimide activation reduces side reactions. Cyclopropanation benefits from reflux conditions (80–100°C) to ensure complete conversion.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for optimized batches.
Chemical Reactions Analysis
3-[(2-Methylcyclopropyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Methylcyclopropyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 3-[(2-Methylcyclopropyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the formamido and propanoic acid moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Formamido Group vs. Carboxylic Acid/Amide Derivatives
- Target Compound: The formamido group at C3 distinguishes it from most propanoic acid derivatives, which typically feature carboxylic acid (-COOH) or primary amide (-CONH2) groups. The formamido moiety (-NHCO-) is less acidic than carboxylic acids (e.g., Impurities A, B, D, and F in ) but may exhibit stronger hydrogen-bonding capacity than simple alkyl substituents .
- Impurity C (EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide () contains a primary amide (-CONH2) at C2.
- Sulfamoylphenyl Derivatives: Synthesized 3-(N-(4-sulfamoylphenyl)amino)propanoic acids () replace the formamido group with a sulfonamide (-SO2NH2).
Cyclopropane vs. Aromatic/Alkyl Substituents
- The 2-methylcyclopropyl group in the target compound contrasts with: Phenyl/Alkylphenyl Groups (e.g., Impurities A, F): These substituents (e.g., 4-(2-methylpropyl)phenyl in Impurity F) offer planar aromaticity but lack the steric strain of cyclopropane, which may reduce resistance to enzymatic degradation . Isoquinoline Derivatives (): (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid features a fused bicyclic system. While also rigid, its nitrogen-containing heterocycle may engage in distinct electronic interactions compared to the cyclopropane .
Structural and Property Comparison Table
Biological Activity
3-[(2-Methylcyclopropyl)formamido]propanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with various molecular targets, and relevant case studies.
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.2 g/mol
- CAS Number : 926238-26-8
The compound consists of a cyclopropyl group attached to a formamido group, which is further linked to a propanoic acid moiety. This structure contributes to its distinctive chemical behavior and biological interactions.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The cyclopropyl group enhances binding affinity and specificity, while the formamido and propanoic acid moieties facilitate hydrogen bonding and other interactions that can modulate the activity of target molecules.
Interaction with Enzymes and Receptors
Research indicates that this compound may interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it has been studied for its effects on enzyme kinetics and inhibition profiles. The specific molecular targets include:
- Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic processes.
- Receptors : Interaction with neurotransmitter receptors may suggest implications for neuropharmacology.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival.
- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective properties, suggesting that it could mitigate oxidative stress in neuronal cells. This effect was attributed to its capacity to modulate antioxidant enzyme activities.
- Anti-inflammatory Properties : Research has also indicated that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(2-Methylcyclopropyl)carbonyl]-glycine | Glycine moiety instead of propanoic acid | Similar enzyme interactions |
| N-[(2-Methylcyclopropyl)carbonyl]-valine | Valine moiety offering different sterics | Varies in binding affinity |
| N-[(2-Methylcyclopropyl)carbonyl]-leucine | Leucine moiety providing unique interactions | Distinct pharmacological profile |
The comparisons highlight how the specific functional groups influence biological activity, suggesting that modifications could lead to enhanced or diminished effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[(2-Methylcyclopropyl)formamido]propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 3-aminopropanoic acid with 2-methylcyclopropanecarbonyl chloride under basic conditions. A nucleophilic substitution mechanism is employed, similar to the synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid . Optimize yield by using anhydrous solvents (e.g., dichloromethane), controlled pH (pH 8–9 via NaHCO₃), and low temperatures (0–5°C). Post-reaction, purify via recrystallization or column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane). Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use ¹H NMR (DMSO-d6) to confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm multiplet) and formamido proton (δ 8.1–8.3 ppm). Compare with impurity profiles of related propanoic acid derivatives .
- LC-MS/GC-MS : Employ reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution MS to confirm molecular ion [M+H]⁺. Reference GC-MS fragmentation patterns from 3-(2-hydroxyphenyl)propanoic acid for analog comparison .
Advanced Research Questions
Q. What strategies resolve contradictions between NMR and mass spectrometry data when identifying structural isomers or impurities?
- Methodological Answer :
- Isomer Discrimination : Use 2D NMR (COSY, HSQC) to differentiate cyclopropyl vs. linear alkyl substituents. For example, cyclopropyl protons exhibit distinct coupling patterns (J ~5–10 Hz) .
- High-Resolution MS : Compare exact mass with theoretical values (e.g., m/z 228.1234 for C₉H₁₃NO₃). Cross-reference with impurity databases (e.g., EP standards in ) to rule out co-eluting contaminants.
Q. How can in silico modeling predict metabolic pathways and bioactive conformations of this compound?
- Methodological Answer :
- Metabolic Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. For instance, the cyclopropyl group may undergo cytochrome P450-mediated oxidation, while the propanoic acid moiety could conjugate with glucuronic acid .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenase). Compare results with analogs like 3-(4-hydroxyphenyl)propanoic acid, which shows anti-inflammatory activity .
Q. What advanced purification techniques are effective for isolating trace impurities (<0.1%) in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Use a chiral column (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 85:15) to separate enantiomers. Detect trace impurities via photodiode array (PDA) at 210 nm .
- Preparative SFC : Supercritical fluid chromatography (CO₂/methanol modifier) achieves high-resolution separation of cyclopropyl derivatives, as demonstrated in pharmacopeial standards .
Experimental Design & Data Analysis
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS and quantify using a validated calibration curve (R² >0.99). Identify major degradation products (e.g., hydrolyzed propanoic acid) by comparing retention times with known impurities .
Q. What computational tools are recommended for analyzing the compound’s aqueous solubility and logP?
- Methodological Answer :
- Solubility Prediction : Use the Abraham solvation model in ACD/Percepta to estimate solubility in buffered solutions (pH 2–7.4). Validate experimentally via shake-flask method (HPLC quantification) .
- logP Calculation : Employ ChemAxon’s MarvinSketch with atomic contributions adjusted for cyclopropyl’s lipophilicity. Compare with experimental logP from octanol-water partitioning assays .
Safety & Handling
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (handle in a fume hood).
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Follow guidelines from safety data sheets (SDS) of structurally similar compounds (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
